molecular formula C20H22N2O2S B12525448 1H-Indole, 3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- CAS No. 651335-10-3

1H-Indole, 3-(phenylsulfonyl)-1-(4-piperidinylmethyl)-

Cat. No.: B12525448
CAS No.: 651335-10-3
M. Wt: 354.5 g/mol
InChI Key: IIBGXUFBOXSYHE-UHFFFAOYSA-N
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Description

1H-Indole, 3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- is a complex organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole, 3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation, where the indole is treated with a sulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Piperidinylmethyl Group: The final step involves the alkylation of the indole nitrogen with a piperidinylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1H-Indole, 3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted indoles depending on the nucleophile used.

Scientific Research Applications

1H-Indole, 3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1H-Indole, 3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Indole, 3-(phenylsulfonyl)-1-(4-piperidinyl)-
  • 1H-Indole, 3-(phenylsulfonyl)-1-(4-morpholinylmethyl)-
  • 1H-Indole, 3-(phenylsulfonyl)-1-(4-pyrrolidinylmethyl)-

Uniqueness

1H-Indole, 3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- is unique due to the presence of both the phenylsulfonyl and piperidinylmethyl groups. These functional groups confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

651335-10-3

Molecular Formula

C20H22N2O2S

Molecular Weight

354.5 g/mol

IUPAC Name

3-(benzenesulfonyl)-1-(piperidin-4-ylmethyl)indole

InChI

InChI=1S/C20H22N2O2S/c23-25(24,17-6-2-1-3-7-17)20-15-22(14-16-10-12-21-13-11-16)19-9-5-4-8-18(19)20/h1-9,15-16,21H,10-14H2

InChI Key

IIBGXUFBOXSYHE-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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